Methyl 4-bromo-2-formylbenzoate
Overview
Description
Methyl 4-bromo-2-formylbenzoate is an organic compound with the molecular formula C9H7BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the fourth position and a formyl group at the second position, with a methyl ester group attached to the carboxyl group. This compound is used in various chemical syntheses and has applications in pharmaceuticals and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-formylbenzoate can be synthesized through several methods. One common method involves the bromination of methyl 2-formylbenzoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common. This ensures high purity and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
- Substitution reactions yield various substituted benzoates.
- Oxidation reactions yield 4-bromo-2-carboxybenzoic acid.
- Reduction reactions yield 4-bromo-2-hydroxymethylbenzoate .
Scientific Research Applications
Methyl 4-bromo-2-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-formylbenzoate depends on its specific application. In chemical reactions, the bromine atom and formyl group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the formyl group can undergo oxidation or reduction. These reactions enable the compound to serve as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Methyl 4-bromo-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl 4-bromo-2-methylbenzoate: Similar structure but with a methyl group instead of a formyl group.
Methyl 4-bromo-2-nitrobenzoate: Similar structure but with a nitro group instead of a formyl group
Uniqueness: Methyl 4-bromo-2-formylbenzoate is unique due to the presence of both a bromine atom and a formyl group on the benzene ring. This combination of functional groups provides distinct reactivity, making it a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of reactions, including substitution, oxidation, and reduction, enhances its versatility in chemical synthesis .
Properties
IUPAC Name |
methyl 4-bromo-2-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGNIICNQUKYLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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